

hexahydroindan vs indan hydrogenation thermodynamics

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Compound Focus: Hexahydroindan

CAS No.: 496-10-6

Cat. No.: S590035

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A Framework for Your Comparison Guide

Once you gather the data, you can structure your guide with the following experimental and data presentation protocols.

Suggested Experimental Protocol for Data Generation/Curation

- **Objective:** To determine and compare the standard molar enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the hydrogenation reaction for indan and other relevant LOHC candidates.
- **Methodology:**
 - **Quantum Chemical (QC) Calculations:** Perform high-level QC calculations (e.g., G3MP2 method as used in [1]) to obtain gas-phase enthalpies of formation ($\Delta_f H^\circ(g)$) and absolute entropies ($S^\circ(g)$) for both the hydrogen-lean (e.g., indan) and hydrogen-rich (e.g., **hexahydroindan**) species.
 - **Phase Correction:** Use experimental vapor pressure data and empirical methods to determine vaporization enthalpies and entropies, transferring the gas-phase properties to the liquid phase, which is relevant for LOHC applications [1].
 - **Experimental Validation:** Validate computational results against available experimental data from:
 - **Combustion Calorimetry:** To obtain highly precise standard enthalpies of formation in the liquid phase [2].
 - **Equilibrium Studies:** Measure equilibrium constants (K) over a temperature range (e.g., 413 K to 493 K) to derive experimental ΔH° and ΔS° of hydrogenation [2].

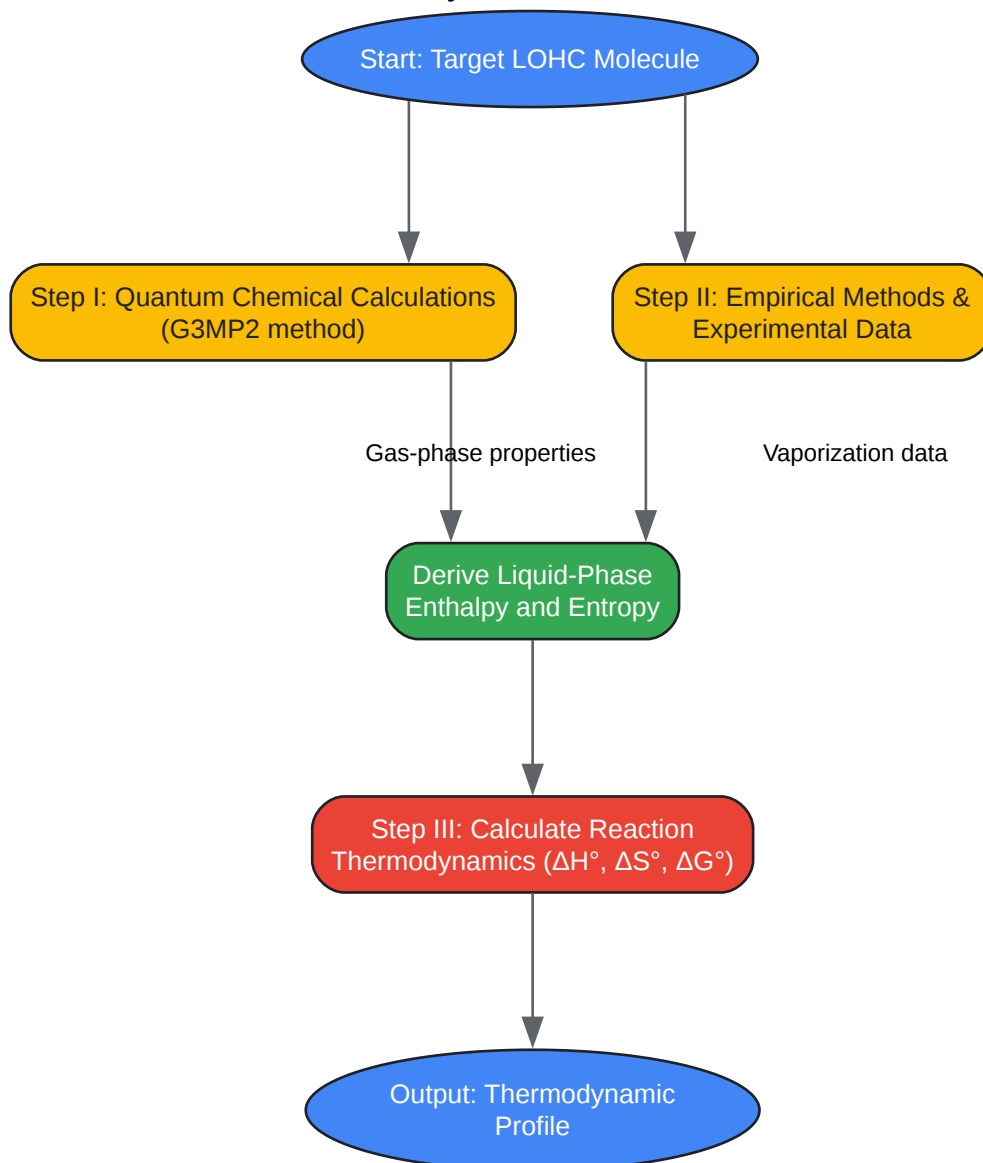
Proposed Data Presentation After compiling the data, you can present it in a clear, comparative table. Here is a template based on the information structure found in the search results:

Property	Indan / Hexahydroindan System	Benzene / Cyclohexane System	Indole / Octahydroindole System
Hydrogen Storage Capacity (mass %)	<i>Data required</i>	~7.2% [1]	~6.4% [2]
$\Delta_r H^\circ$ (dehydrogenation) (kJ/mol)	<i>Data required</i>	<i>Data point needed</i>	~50-60 (estimated from [2])
$\Delta_r S^\circ$ (dehydrogenation) (J/mol·K)	<i>Data required</i>	<i>Data point needed</i>	<i>Data required</i>
Theoretical Optimum Temp., T_{eq} (K)	<i>Data required</i>	569 [1]	<i>Data required</i>
Reference		[1]	[2]

Diagram of the Thermodynamic Workflow

Below is a Graphviz diagram illustrating the general experimental workflow for determining the thermodynamic properties of a LOHC system, as described in the search results [1]. This can serve as a visual guide in your publication.

LOHC Thermodynamic Data Workflow



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References

1. Hydrogenation of Aromatic Ethers and Lactones [mdpi.com]

2. sciencedirect.com/science/article/abs/pii/S0016236122038492 [sciencedirect.com]

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